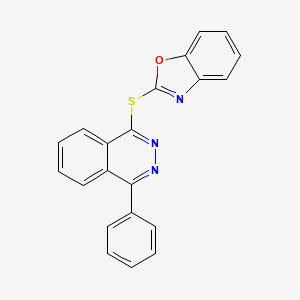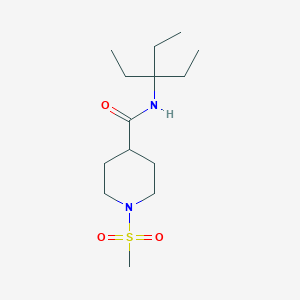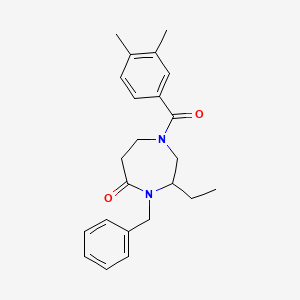![molecular formula C21H29N3O B5348674 1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine, also known as IPP, is a chemical compound that has been extensively researched for its potential use in various scientific fields. This compound is a piperidine derivative and has gained significant attention due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine involves the inhibition of the reuptake of norepinephrine and dopamine, two neurotransmitters that play a crucial role in the regulation of mood, pain, and inflammation. This compound has been shown to bind to the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-depressant effects. These effects are thought to be mediated by the increased availability of norepinephrine and dopamine in the synaptic cleft.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine is its potential use in the development of new drugs for the treatment of pain, inflammation, and depression. However, one of the limitations of this compound is its relatively low selectivity for the norepinephrine and dopamine transporters, which may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research on 1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine. One potential direction is the development of more selective analogs of this compound that target specific neurotransmitter transporters. Another direction is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of pain and inflammation should also be explored.
Métodos De Síntesis
The synthesis of 1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 3-(2-methylphenyl)propan-1-amine, which is then reacted with 3-isopropyl-1H-pyrazole-5-carboxylic acid to obtain the intermediate product. This intermediate is then subjected to a series of reactions, including acylation and reduction, to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess analgesic, anti-inflammatory, and anti-depressant properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-15(2)19-13-20(23-22-19)21(25)24-12-6-8-17(14-24)10-11-18-9-5-4-7-16(18)3/h4-5,7,9,13,15,17H,6,8,10-12,14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFUARMQEIEXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NNC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)


![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5348658.png)

![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)
![methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)